molecular formula C11H8N4O2 B3081888 2-(2-methyl-1H-imidazol-1-yl)-5-nitrobenzonitrile CAS No. 1114597-20-4

2-(2-methyl-1H-imidazol-1-yl)-5-nitrobenzonitrile

Cat. No.: B3081888
CAS No.: 1114597-20-4
M. Wt: 228.21 g/mol
InChI Key: UYCFIEBHYMQPLI-UHFFFAOYSA-N
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Description

2-(2-methyl-1H-imidazol-1-yl)-5-nitrobenzonitrile is a compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a methyl group at the second position of the imidazole ring and a nitro group at the fifth position of the benzonitrile moiety. Imidazole derivatives are known for their wide range of biological activities and are used in various fields including medicinal chemistry, agriculture, and materials science .

Preparation Methods

The synthesis of 2-(2-methyl-1H-imidazol-1-yl)-5-nitrobenzonitrile typically involves the reaction of 2-methylimidazole with 5-nitrobenzonitrile under specific conditions. One common method involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the imidazole nitrogen attacks the nitrile carbon, leading to the formation of the desired product .

Industrial production methods for imidazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields .

Chemical Reactions Analysis

2-(2-methyl-1H-imidazol-1-yl)-5-nitrobenzonitrile can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, lithium aluminum hydride, and halogens. The major products formed from these reactions include amino derivatives, amine derivatives, and halogenated imidazoles .

Scientific Research Applications

2-(2-methyl-1H-imidazol-1-yl)-5-nitrobenzonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Imidazole derivatives are known for their antimicrobial and antifungal properties, making them useful in the development of new antibiotics and antifungal agents.

    Medicine: This compound is investigated for its potential use in treating various diseases, including cancer and infectious diseases, due to its ability to interact with biological targets.

    Industry: Imidazole derivatives are used in the production of agrochemicals, dyes, and corrosion inhibitors

Comparison with Similar Compounds

2-(2-methyl-1H-imidazol-1-yl)-5-nitrobenzonitrile can be compared with other imidazole derivatives such as:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in other similar compounds .

Properties

IUPAC Name

2-(2-methylimidazol-1-yl)-5-nitrobenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O2/c1-8-13-4-5-14(8)11-3-2-10(15(16)17)6-9(11)7-12/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYCFIEBHYMQPLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=C(C=C(C=C2)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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